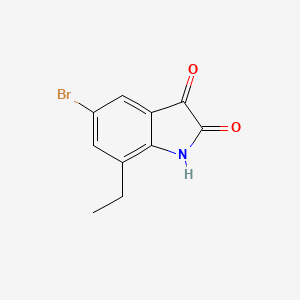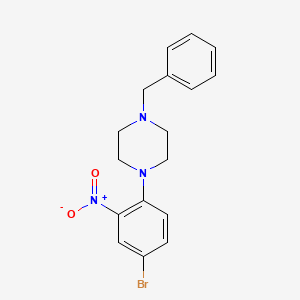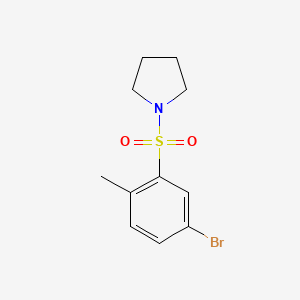
Fapgg
Übersicht
Beschreibung
Fapgg (Fluoroacetamide Prodrug of Guggulsterone) is a novel prodrug of the naturally occurring plant sterol guggulsterone. This compound is a novel synthetic compound that has been developed to improve the delivery of guggulsterone to target tissues. This compound has been studied for its potential use in treating a variety of conditions, including obesity, metabolic syndrome, and type 2 diabetes. This compound has been shown to have promising effects on glucose metabolism, lipid metabolism, and other biochemical pathways.
Wissenschaftliche Forschungsanwendungen
DNA Repair Mechanisms
- Formamidopyrimidine-DNA Glycosylase (Fpg) and FapydG Lesion Recognition :
- Fpg is a DNA repair enzyme excising oxidized purines like 8-oxoG and FapyG from damaged DNA. The crystal structure of Fpg bound to carbocyclic FapydG-containing DNA reveals Fpg stabilizes the nucleoside into an extrahelical conformation, showing significant differences in recognition modes of 8-oxodG and FapydG, which offers insights into Fpg substrate specificity (Coste et al., 2004).
Construction and Building Materials
- Fly Ash Phosphoric Acid-Based Geopolymer (FAPG) Properties :
- FA phosphoric acid-based geopolymer (FAPG) is made from low-calcium fly ash and phosphoric acid. The study explores its mechanical and microscopic properties, indicating FAPG's potential as a construction material (Pu et al., 2021).
Biochemical Applications
- Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity Measurement Using FAPGG :
- A sensitive, extraction-free HPLC method using this compound as a substrate
Automated Fpg-Based FADU Method for Oxidative DNA Lesions Detection :
- This study presents an automated formamidopyrimidine glycosylase (Fpg)-based method to detect oxidative lesions in DNA. This method, utilizing Fpg, can analyze the potential of compounds to induce DNA strand breaks and oxidative lesions, as well as screen DNA-protective effects of antioxidant substances (Müller et al., 2013).
Fatty Acid Synthase (FAS) Research and Molecular Cloning :
- Fatty acid synthase (FAS) was purified from a human hepatoma cell line, and its cDNA was cloned. This research contributes to the understanding of FAS's role in human physiology and potentially in medical applications (Jayakumar et al., 1995).
Evolvable Hardware Using Field Programmable Gate Arrays (FPGAs) :
- The use of FPGAs as hardware accelerators in genetic algorithm applications, particularly for image processing optimization problems, is explored. This research provides insights into the potential of FPGAs in advanced computational applications (Porter et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fapgg interacts with ACE, a zinc-dependent dipeptidyl carboxypeptidase . ACE cleaves many peptides, including angiotensin I, and affects diverse physiological functions, including blood pressure regulation, renal development, and male reproduction . This compound acts as a substrate for ACE and is used in inhibitory assays of ACE .
Cellular Effects
This compound’s interaction with ACE has significant cellular effects. ACE is expressed in various tissues, including the lungs, kidneys, and testes . Overexpression of ACE in macrophages and neutrophils enhances their effectiveness against tumors and infections . This suggests that this compound, through its interaction with ACE, could potentially influence these cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with ACE. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor, and inactivates the vasodilator bradykinin . This compound, acting as a substrate for ACE, can influence these conversions and thereby affect blood pressure regulation .
Temporal Effects in Laboratory Settings
It is known that ACE activity, which this compound influences, can be masked by endogenous inhibitors . This suggests that the effects of this compound could potentially vary over time due to the presence of these inhibitors.
Metabolic Pathways
This compound is involved in the renin-angiotensin system (RAS) metabolic pathway through its interaction with ACE . ACE plays a crucial role in this pathway by converting angiotensin I to angiotensin II . Therefore, this compound, as a substrate for ACE, can influence the RAS pathway.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a substrate for ACE, it is likely to be found wherever ACE is present. ACE is primarily located on cell membranes , suggesting that this compound may also be localized to the cell membrane
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis pathway of Fapgg involves the reaction between Fap and glycidol to form Fapgg.", "Starting Materials": [ "Fap", "Glycidol" ], "Reaction": [ "Step 1: Fap is dissolved in a solvent such as dichloromethane.", "Step 2: Glycidol is added to the Fap solution and the reaction mixture is stirred at room temperature for several hours.", "Step 3: The solvent is evaporated and the crude product is purified using column chromatography to obtain Fapgg." ] } | |
CAS-Nummer |
64967-39-1 |
Molekularformel |
C20H21N3O6 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-[[2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H21N3O6/c24-17(9-8-15-7-4-10-29-15)23-16(11-14-5-2-1-3-6-14)20(28)22-12-18(25)21-13-19(26)27/h1-10,16H,11-13H2,(H,21,25)(H,22,28)(H,23,24)(H,26,27)/b9-8+ |
InChI-Schlüssel |
ZDLZKMDMBBMJLI-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)/C=C/C2=CC=CO2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2 |
Sequenz |
FGG |
Synonyme |
2-furanacryloyl-phenylalanyl-glycyl-glycine 3-(2-furylacryloyl)phenylalanyl-glycyl-glycine FA-Phe-Gly-Gly FAPGG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: FAPGG acts as a substrate for ACE, mimicking the natural substrate angiotensin I. ACE cleaves this compound at the Phe-Gly bond, releasing furanacryloyl-L-phenylalanine (FAP) and glycylglycine (GG). [, , ]
A: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure. Additionally, ACE inhibition prevents the degradation of bradykinin, a vasodilator, further contributing to blood pressure regulation. [, , ]
ANone: The molecular formula of this compound is C19H21N3O6, and its molecular weight is 387.39 g/mol.
A: Yes, studies have examined the spectral characteristics of this compound. Notably, this compound exhibits an absorbance maximum around 305 nm, which shifts to 300 nm upon hydrolysis by ACE. This shift forms the basis of the spectrophotometric assay for ACE activity. [, ]
A: this compound is typically prepared in buffered solutions and stored at 4°C for stability. The stability of this compound solutions can vary depending on factors such as pH, temperature, and exposure to light. [, , ]
A: While generally compatible, certain components in complex biological samples might interfere with this compound-based assays. For instance, lipemic sera require pre-treatment before analysis. [, ]
A: ACE, a zinc metallopeptidase, catalyzes the hydrolysis of this compound through a mechanism involving the zinc ion in its active site. This process leads to the cleavage of the peptide bond between phenylalanine and glycine. [, , ]
A: While this compound is primarily hydrolyzed by ACE, other enzymes like carboxypeptidase A can also cleave this substrate. This potential interference needs to be considered, particularly when analyzing complex biological samples. []
ANone: this compound is primarily used for:
- In vitro determination of ACE activity: This includes measuring ACE activity in serum, plasma, and tissue extracts. [, , , , , , ]
- Screening for ACE inhibitors: this compound is used to identify and characterize potential ACE inhibitors from various sources, including natural products and synthetic libraries. [, , , ]
- Investigating the role of ACE in various physiological and pathological conditions: This includes studying the involvement of ACE in hypertension, cardiovascular disease, and other conditions. [, , , ]
A: While specific computational studies on this compound itself might be limited, computational chemistry techniques are broadly applied to study ACE, including its structure, dynamics, and interactions with inhibitors. This information can indirectly help understand this compound binding and hydrolysis. [, ]
A: While specific SAR studies focusing solely on this compound modifications might be less common, extensive research exists on modifying related peptides and small molecules to enhance their interaction with ACE. These modifications often target specific amino acid residues or introduce chemical moieties that improve binding affinity or alter the enzyme's catalytic activity. [, , ]
ANone: Information regarding stability and formulation, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance and cross-resistance, toxicology, drug delivery, biomarkers, environmental impact, solubility, analytical method validation, quality control, immunogenicity, drug-transporter and -metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications pertaining specifically to this compound is limited within the provided research excerpts.
- Analytical Methods: Researchers employ various analytical techniques, including spectrophotometry and HPLC, to measure this compound hydrolysis and quantify ACE activity. [, , , , , ]
- Alternative Substrates: Other substrates, such as hippuryl-histidyl-leucine (HHL) and dansyltriglycine (DTG), are also used in ACE activity assays. The choice of substrate can influence the sensitivity and specificity of the assay. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)


![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)





![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)